![molecular formula C9H10ClN3O B1476315 (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 2098123-35-2](/img/structure/B1476315.png)
(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone
Overview
Description
3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone, also known as ACPM, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a derivative of azetidine, a five-membered heterocyclic compound with two nitrogen atoms in the ring. This compound is highly versatile and has been used in various fields of research such as medicinal chemistry, organic synthesis, and biochemistry. Its unique structure has enabled researchers to explore its potential for the development of novel drugs and therapeutic agents.
Scientific Research Applications
Pharmacokinetics and Metabolism
The compound (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone has been studied for its pharmacokinetic properties and metabolic pathways. A related dipeptidyl peptidase IV inhibitor, PF-00734200, showed rapid absorption in rats, dogs, and humans, with major metabolism occurring through hydroxylation and subsequent phase II pathways including glucuronidation. This suggests potential applications in drug development for diseases like type 2 diabetes, given the compound's metabolic stability and excretion patterns (Sharma et al., 2012).
Neuropharmacological Effects
Studies on compounds structurally related to (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone have shown significant neuropharmacological effects, such as the selective 5-HT(1A) receptor agonist F 13640 exhibiting long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. These findings indicate potential therapeutic applications in pain management and the treatment of spinal cord injuries, highlighting the compound's relevance in neuropharmacology and analgesia research (Colpaert et al., 2004).
Chemopreventive Properties
Research on similar chemical structures has revealed chemopreventive properties, as seen in studies evaluating 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one in an in vivo model of 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. The compound exhibited significant inhibitory effects on oral carcinogenesis, suggesting a potential role in the development of chemopreventive agents for cancer treatment (Thanusu et al., 2011).
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-3-6(1-2-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMKYXVKSBUMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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